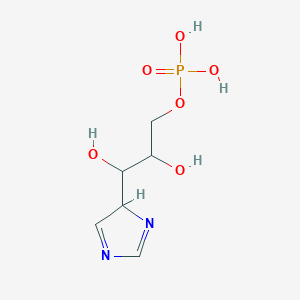

D-erythro-Imidazoleglycerol Phosphate Monohydrate

Beschreibung

Eigenschaften

IUPAC Name |

[2,3-dihydroxy-3-(4H-imidazol-4-yl)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O6P/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4/h1,3-6,9-10H,2H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVIZMCKQNFBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC1C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399950 | |

| Record name | D-erythro-Imidazoleglycerol Phosphate Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210241-69-3 | |

| Record name | D-erythro-Imidazoleglycerol Phosphate Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of D-erythro-Imidazoleglycerol Phosphate in Histidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of histidine, an essential amino acid, is a fundamental metabolic pathway in prokaryotes, lower eukaryotes, and plants, making it a key target for the development of novel antimicrobial agents and herbicides. This technical guide delves into the critical role of D-erythro-imidazoleglycerol phosphate (IGP), a key intermediate in this pathway. We will explore its synthesis and conversion, the intricate enzymatic mechanisms involved, and the regulatory strategies that govern its metabolic flux. This document provides a comprehensive overview of the quantitative kinetic data for the primary enzymes acting on IGP, detailed experimental protocols for their characterization, and visual representations of the associated biochemical pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction

The histidine biosynthesis pathway is a testament to the elegance and efficiency of cellular metabolism. This multi-step process, absent in animals, converts phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine. Central to this pathway is the intermediate, D-erythro-imidazoleglycerol phosphate (IGP). The formation and subsequent dehydration of IGP represent a crucial juncture, involving sophisticated enzymatic catalysis and allosteric regulation. Understanding the intricacies of this stage is paramount for exploiting the histidine biosynthesis pathway for therapeutic and agricultural purposes. This guide will provide an in-depth examination of IGP's role, focusing on the enzymes that govern its metabolism: imidazoleglycerol-phosphate synthase (IGPS) and imidazoleglycerol-phosphate dehydratase (IGPD).

The Histidine Biosynthesis Pathway: The Position of IGP

D-erythro-imidazoleglycerol phosphate is the product of the fifth step and the substrate for the sixth step in the ten-step histidine biosynthesis pathway.[1] Its formation is a key branching point from purine biosynthesis, as one of its precursors, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is an intermediate in that pathway.

The synthesis of IGP is catalyzed by imidazoleglycerol-phosphate synthase (IGPS) , a heterodimeric enzyme complex in many bacteria (HisF and HisH subunits).[2] This bienzyme complex catalyzes a remarkable reaction where glutamine is hydrolyzed to provide ammonia, which is then channeled to the active site of the synthase subunit to react with N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to produce IGP and AICAR.[2]

Subsequently, IGP is converted to imidazoleacetol phosphate (IAP) through a dehydration reaction catalyzed by imidazoleglycerol-phosphate dehydratase (IGPD) , encoded by the hisB gene in bacteria, HIS3 in yeast, and HISN5 in plants.[3][4]

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic reactions involving IGP is crucial for the overall flux of the histidine biosynthesis pathway. Below is a summary of the available kinetic parameters for imidazoleglycerol-phosphate synthase and imidazoleglycerol-phosphate dehydratase from various organisms.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |

| Imidazoleglycerol-phosphate Dehydratase (IGPD) | Arabidopsis thaliana | D-erythro-IGP | 120 | - | - | [5] |

| Imidazoleglycerol-phosphate Dehydratase (IGPD) | Saccharomyces cerevisiae | D-erythro-IGP | - | 32 | - | [5] |

| Imidazoleglycerol-phosphate Dehydratase (IGPD) | Mycobacterium tuberculosis | D-erythro-IGP | - | 1400 | - | [6] |

| Imidazoleglycerol-phosphate Synthase (IGPS) | Saccharomyces cerevisiae | Glutamine | High Km | Low turnover (ammonia-dependent) | - | [1] |

| Imidazoleglycerol-phosphate Synthase (IGPS) | Thermotoga maritima | Glutamine | - | >5000-fold increase with PRFAR | - | [7] |

Note: A dash (-) indicates that the data was not available in the cited literature.

Allosteric Regulation of IGP Synthesis

The synthesis of IGP is a highly regulated process, primarily through the allosteric control of imidazoleglycerol-phosphate synthase (IGPS). The binding of the substrate for the HisF subunit, PRFAR, to its active site triggers a conformational change that is transmitted over a distance of more than 25 Å to the active site of the HisH subunit.[2] This inter-subunit communication dramatically increases the glutaminase activity of HisH by over 5000-fold in Thermotoga maritima.[7] This sophisticated mechanism ensures that the production of ammonia from glutamine is tightly coupled to its utilization in the synthesis of IGP, preventing the wasteful hydrolysis of glutamine.

Experimental Protocols

Expression and Purification of Recombinant Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Objective: To obtain highly pure and active IGPD for kinetic and structural studies.

Methodology:

-

Gene Cloning and Expression Vector Construction:

-

The gene encoding IGPD (hisB, HIS3, or HISN5) is amplified by PCR from the genomic DNA of the organism of interest.

-

The amplified gene is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6)-tag for affinity purification.

-

-

Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.

-

-

Cell Lysis and Clarification:

-

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM phenylmethylsulfonyl fluoride (PMSF)).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography:

-

The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column pre-equilibrated with lysis buffer.

-

The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

The His6-tagged IGPD is eluted with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

-

Size-Exclusion Chromatography (Optional):

-

For higher purity, the eluted fractions containing IGPD can be pooled, concentrated, and further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

-

Purity and Concentration Determination:

-

The purity of the protein is assessed by SDS-PAGE.

-

The protein concentration is determined using the Bradford assay or by measuring the absorbance at 280 nm using the calculated extinction coefficient.

-

Continuous Spectrophotometric Assay for Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Objective: To determine the kinetic parameters of IGPD by continuously monitoring the formation of its product, imidazoleacetol phosphate (IAP).

Principle: The product of the IGPD reaction, IAP, has a higher molar extinction coefficient at 290 nm compared to the substrate, IGP. This difference in absorbance allows for the continuous monitoring of the reaction progress.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM MnCl2).

-

Prepare a stock solution of the substrate, D-erythro-imidazoleglycerol phosphate (IGP), in the reaction buffer.

-

-

Assay Procedure:

-

In a quartz cuvette, add the reaction buffer and varying concentrations of the IGP substrate.

-

Equilibrate the cuvette to the desired temperature (e.g., 30°C) in a spectrophotometer.

-

Initiate the reaction by adding a known amount of purified IGPD enzyme.

-

Immediately start monitoring the increase in absorbance at 290 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of IAP.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated by dividing Vmax by the enzyme concentration.

-

Conclusion

D-erythro-imidazoleglycerol phosphate stands as a pivotal intermediate in the histidine biosynthesis pathway. The enzymes responsible for its synthesis and conversion, IGPS and IGPD, exhibit fascinating catalytic mechanisms and regulatory controls that are essential for cellular homeostasis. The absence of this pathway in animals underscores its potential as a target for the development of selective inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the intricacies of this pathway and to leverage this knowledge in the pursuit of novel therapeutic and agricultural solutions. A deeper understanding of the structure, function, and regulation of the enzymes acting on IGP will undoubtedly pave the way for the rational design of potent and specific inhibitors.

References

- 1. Expression and purification of imidazole glycerol phosphate synthase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric pathways in imidazole glycerol phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

D-erythro-Imidazoleglycerol Phosphate Monohydrate chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-erythro-Imidazoleglycerol Phosphate (IGP) Monohydrate, a critical intermediate in the histidine biosynthesis pathway. Given that this pathway is essential in prokaryotes, lower eukaryotes, and plants, but absent in mammals, its components are significant targets for developing novel herbicides and antimicrobial agents. This document outlines the chemical structure, physicochemical properties, biological significance, and detailed experimental protocols related to IGP.

Core Chemical and Physical Properties

D-erythro-Imidazoleglycerol Phosphate Monohydrate is a stable, solid form of the key metabolic intermediate, IGP. Its properties are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | [2,3-dihydroxy-3-(4H-imidazol-4-yl)propyl] dihydrogen phosphate;hydrate | [1][2] |

| Synonyms | IGP, ImGP, D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate | [3][4] |

| Molecular Formula | C₆H₁₁N₂O₆P·H₂O (Monohydrate) C₆H₁₁N₂O₆P (Anhydrous) | [5][6] |

| Molecular Weight | 256.15 g/mol (Monohydrate) 238.14 g/mol (Anhydrous) | [2][5][6] |

| CAS Number | 210241-69-3 (Monohydrate) | [1][5][6] |

| Appearance | White to light brown solid | |

| Purity (Typical) | ~90-93% | [5] |

| Solubility | Soluble in aqueous solutions. | |

| InChI Key | PGSBWTMVDIQXPO-UHFFFAOYSA-N (Monohydrate) | [2][5] |

| SMILES | O.O=P(O)(O)OCC(O)C(O)C1C=NC=N1 | [5] |

Biological Role and Significance

D-erythro-Imidazoleglycerol Phosphate is the fifth intermediate in the highly conserved histidine biosynthesis pathway. This pathway is a critical metabolic route for the de novo synthesis of the essential amino acid L-histidine.

Pathway Overview: The synthesis of IGP is a crucial juncture, linking purine and histidine biosynthesis. It is catalyzed by the enzyme Imidazole Glycerol Phosphate Synthase (IGPS) . This enzyme is typically a heterodimer composed of two subunits:

-

HisH (Glutaminase subunit): This subunit hydrolyzes L-glutamine to produce ammonia (NH₃).

-

HisF (Cyclase subunit): This subunit channels the ammonia to its active site, where it reacts with N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to generate two products: IGP and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in purine synthesis.

Subsequently, IGP is converted to imidazole acetol phosphate (IAP) through a dehydration reaction catalyzed by the enzyme Imidazoleglycerol-Phosphate Dehydratase (IGPD) . This is the sixth step in the overall pathway.

Because this pathway is absent in animals, both IGPS and IGPD are attractive and validated targets for the development of species-specific inhibitors, such as herbicides and antifungal or antibacterial agents.

References

An In-depth Technical Guide on the Discovery and Isolation of D-erythro-Imidazoleglycerol Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-imidazoleglycerol phosphate (IGP) is a crucial intermediate in the histidine biosynthesis pathway, a metabolic route absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of IGP. It details experimental protocols for its isolation from biological sources and its enzymatic synthesis, presents key quantitative data in a structured format, and visualizes the associated biochemical pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of amino acid metabolism and the development of novel therapeutic and agricultural products.

Introduction

D-erythro-imidazoleglycerol phosphate is a phosphorylated intermediate in the de novo biosynthesis of the essential amino acid L-histidine.[1] Its discovery was a pivotal step in elucidating this fundamental metabolic pathway. The enzyme responsible for the conversion of IGP to imidazoleacetol phosphate is imidazoleglycerol-phosphate dehydratase (IGPD), a key regulatory point in the pathway.[2][3] Due to the absence of the histidine biosynthesis pathway in mammals, IGPD has emerged as a promising target for the development of selective inhibitors, such as herbicides and antimicrobial drugs.[3][4][5] A thorough understanding of the synthesis, isolation, and characterization of its substrate, IGP, is therefore essential for advancing research in this area.

Physicochemical Properties of D-erythro-Imidazoleglycerol Phosphate

A summary of the key physicochemical properties of D-erythro-imidazoleglycerol phosphate is presented in Table 1. This data is crucial for its identification, purification, and handling in experimental settings.

Table 1: Physicochemical Properties of D-erythro-Imidazoleglycerol Phosphate

| Property | Value | Source |

| IUPAC Name | [(2R,3S)-2,3-dihydroxy-3-(1H-imidazol-5-yl)propyl] dihydrogen phosphate | [6] |

| Molecular Formula | C₆H₁₁N₂O₆P | [6] |

| Molecular Weight | 238.14 g/mol | [6] |

| Monoisotopic Mass | 238.03547307 Da | [6] |

| CAS Number | 36244-87-8 | [6] |

| Appearance | White to light brown solid | [7] |

| Solubility | Slightly soluble in methanol and water | [8] |

| Storage Conditions | -20°C, sealed, away from moisture | [7] |

| Optical Rotation [α]D25 | -13.7° (c=45 µmol/mL in H₂O, neutralized to pH 7) |

The Role of D-erythro-Imidazoleglycerol Phosphate in Histidine Biosynthesis

D-erythro-imidazoleglycerol phosphate is the product of the fifth step in the histidine biosynthesis pathway, formed from N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) by the enzyme imidazole glycerol phosphate synthase (a complex of HisF and HisH proteins).[9] IGP is subsequently dehydrated by imidazoleglycerol-phosphate dehydratase (IGPD or HisB) to form imidazoleacetol phosphate, which is a precursor to L-histidine.[2][10]

Experimental Protocols

Isolation from Neurospora crassa

A classic method for the isolation of D-erythro-imidazoleglycerol phosphate was developed by Bruce N. Ames using a histidine-requiring mutant of the fungus Neurospora crassa.

Experimental Workflow:

Detailed Methodology:

-

Culturing and Harvesting: A histidine-requiring mutant of Neurospora crassa is cultured in a suitable medium. The mycelia are harvested by filtration.

-

Extraction: The harvested mycelia are subjected to hot water extraction to release intracellular metabolites, including IGP.

-

Decolorization: The crude extract is treated with activated charcoal to remove pigments and other colored impurities.

-

Anion Exchange Chromatography (Step 1): The decolorized extract is loaded onto a Dowex 1 acetate column. The column is washed, and IGP is eluted using a gradient of ammonium acetate (e.g., up to 0.5 N).

-

Lyophilization (Step 1): Fractions containing IGP are pooled and lyophilized to remove the volatile ammonium acetate buffer.

-

Anion Exchange Chromatography (Step 2): The lyophilized powder is redissolved and subjected to a second round of anion exchange chromatography on a Dowex 1 acetate column, this time eluting with a gradient of acetic acid (e.g., up to 0.2 N) for further purification.

-

Lyophilization (Step 2): The purified IGP-containing fractions are lyophilized to yield a hygroscopic white powder of D-erythro-imidazoleglycerol phosphate monohydrate.

Quantitative Data:

-

Yield: Approximately 80 mg of purified IGP monohydrate can be obtained from the described procedure.

Enzymatic Synthesis

An alternative to isolation from natural sources is the enzymatic synthesis of IGP, which offers the advantage of producing a stereochemically pure product.

Experimental Workflow:

Detailed Methodology:

-

Enzyme Preparation: The enzymes required for the initial steps of the histidine biosynthesis pathway (e.g., from Medicago truncatula HISN1-4 and E. coli inorganic pyrophosphatase) are expressed with a His-tag and purified.[5]

-

Enzymatic Reaction: The synthesis is carried out in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 100 mM KCl, 50 mM NaCl) containing the starting material (D-ribose-5-phosphate) and the purified enzymes.[5] The reaction progress can be monitored spectrophotometrically.[5]

-

Enzyme Removal: Upon completion of the reaction, the His-tagged enzymes are removed from the reaction mixture by passing it through a Ni-NTA affinity chromatography column.[5]

-

Product: The flow-through contains the stereochemically pure D-erythro-imidazoleglycerol phosphate.

Quantitative Data:

-

Yield: The enzymatic synthesis can achieve a yield of approximately 80%.[5]

Characterization Data

Accurate characterization of isolated or synthesized D-erythro-imidazoleglycerol phosphate is critical for its use in further studies.

Table 2: Characterization and Quantitative Analysis Data

| Parameter | Method | Result | Source |

| Purity | HPLC | 93.07% | [7] |

| Elemental Analysis | Combustion Analysis | C: 26.71%, H: 5.24%, N: 10.88% | [7] |

| 1H NMR | 600 MHz, D₂O | Predicted spectrum available | |

| 13C NMR | 125 MHz, H₂O | Experimental data available in HMDB | [11] |

| Mass Spectrometry | - | Data not readily available in searched literature | - |

| Imidazoleglycerol-phosphate dehydratase (from M. tuberculosis) kcat | Enzyme Kinetics Assay | 1400 s⁻¹ | [4] |

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and characterization of D-erythro-imidazoleglycerol phosphate. The experimental protocols for its isolation from Neurospora crassa and its enzymatic synthesis offer researchers practical methods for obtaining this important metabolic intermediate. The compiled quantitative and characterization data will be instrumental for its identification and use in various research applications, particularly in the fields of drug discovery and herbicide development, targeting the essential histidine biosynthesis pathway. Further research to obtain and publish comprehensive spectral data, such as experimental mass spectrometry and detailed NMR analyses, would be beneficial to the scientific community.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]

- 3. IGPD - Creative Enzymes [creative-enzymes.com]

- 4. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]

- 5. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-erythro-imidazole-glycerol-phosphate | C6H11N2O6P | CID 440431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. usbio.net [usbio.net]

- 9. 1H, 15N and 13C resonance assignment of imidazole glycerol phosphate (IGP) synthase protein HisF from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histidine - Wikipedia [en.wikipedia.org]

- 11. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Substrate Specificity of Imidazoleglycerol-Phosphate Dehydratase (IGPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleglycerol-phosphate dehydratase (IGPD), also known as IGP dehydratase or D-erythro-1-(imidazol-4-yl)glycerol-3-phosphate hydro-lyase (EC 4.2.1.19), is a crucial enzyme in the histidine biosynthesis pathway. This pathway is essential for the survival of bacteria, archaea, fungi, and plants, but is absent in animals. This makes IGPD an attractive target for the development of novel herbicides and antimicrobial agents. This technical guide provides a comprehensive overview of the substrate specificity of IGPD, including quantitative kinetic data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

IGPD catalyzes the sixth step in the biosynthesis of histidine: the dehydration of D-erythro-imidazoleglycerol-phosphate (IGP) to form imidazoleacetol-phosphate (IAP) and water. The enzyme exhibits strict stereoselectivity for the D-erythro diastereoisomer of its substrate.

Histidine Biosynthesis Pathway

The dehydration of IGP is a critical step within the broader metabolic pathway responsible for the de novo synthesis of histidine.

Quantitative Analysis of Substrate and Inhibitor Binding

The substrate specificity of IGPD has been characterized through kinetic studies of the enzyme from various organisms. The Michaelis-Menten constant (Km) for the natural substrate, D-erythro-imidazoleglycerol-phosphate (IGP), and the inhibition constants (Ki) for various competitive inhibitors have been determined. The catalytic efficiency of the enzyme is represented by the kcat/Km value.

| Organism | Substrate/Inhibitor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Ki (µM) | Reference(s) |

| Saccharomyces cerevisiae | D-erythro-imidazoleglycerol-phosphate (IGP) | 100 ± 20 | 32 | 3.2 x 10⁵ | - | |

| Saccharomyces cerevisiae | 1,2,4-Triazole | - | - | - | 120 ± 20 | |

| Arabidopsis thaliana | D-erythro-imidazoleglycerol-phosphate (IGP) | 170 | - | - | - | |

| Medicago truncatula | D-erythro-imidazoleglycerol-phosphate (IGP) | 227 ± 45 | 3.4 ± 0.3 | 1.5 x 10⁴ | - | |

| Triticum aestivum (Wheat germ) | D-erythro-imidazoleglycerol-phosphate (IGP) | 49 - 83 | - | - | - | |

| Hordeum vulgare (Barley) | D-erythro-imidazoleglycerol-phosphate (IGP) | 600 | - | - | - | |

| Avena sativa (Oat) | D-erythro-imidazoleglycerol-phosphate (IGP) | 1700 | - | - | - | |

| Mycobacterium tuberculosis | D-erythro-imidazoleglycerol-phosphate (IGP) | - | 1400 | - | - | |

| Mycobacterium tuberculosis | 3-amino-1,2,4-triazole (ATZ) | - | - | - | Competitive | |

| Plant IGPD (general) | Triazole phosphonate 1 | - | - | - | 0.040 ± 0.0065 | |

| Plant IGPD (general) | Triazole phosphonate 2 | - | - | - | 0.010 ± 0.0016 | |

| Plant IGPD (general) | Triazole phosphonate 3 | - | - | - | 0.0085 ± 0.0014 |

Experimental Protocols

I. Recombinant Expression and Purification of His-tagged IGPD

This protocol describes the expression of His-tagged IGPD in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the His-tagged IGPD gene

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA agarose resin

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

Procedure:

-

Transformation: Transform the IGPD expression vector into a suitable E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Expression:

-

Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture to an OD₆₀₀ of 0.1 and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of culture.

-

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

-

Add DNase I to a final concentration of 10 µg/mL.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

-

Purification:

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.

-

Load the lysate-resin mixture onto a chromatography column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged IGPD with 5 column volumes of Elution Buffer.

-

Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

-

Pool the fractions containing pure IGPD and dialyze against a suitable storage buffer.

-

II. Continuous Spectrophotometric Enzyme Assay

This assay continuously monitors the formation of the product, imidazoleacetol-phosphate (IAP), which has a higher molar absorptivity at 290 nm than the substrate, IGP.

Materials:

-

Purified IGPD enzyme

-

D-erythro-imidazoleglycerol-phosphate (IGP) substrate solution

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM MnCl₂

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer and a desired concentration of IGP.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding a small volume of purified IGPD enzyme to the cuvette and mix quickly.

-

Immediately begin monitoring the increase in absorbance at 290 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

To determine kinetic parameters (Km and Vmax), repeat the assay at various concentrations of IGP. The data can then be fitted to the Michaelis-Menten equation.

-

For inhibitor studies, include the inhibitor at various concentrations in the reaction mixture and determine the Ki value.

Structural Basis of Substrate Specificity

The high substrate specificity of IGPD is dictated by the architecture of its active site. X-ray crystallography and cryo-electron microscopy studies have revealed that the active site is located at the interface of three subunits of the 24-mer complex. It contains a dimanganese cluster that is crucial for catalysis. The imidazole ring of the substrate, IGP, binds between the two manganese ions. Specific amino acid residues from the different subunits form hydrogen bonds with the phosphate and hydroxyl groups of the substrate, ensuring its correct orientation for the dehydration reaction.

Key conserved residues involved in substrate binding and catalysis include histidine and glutamate residues that coordinate the manganese ions, and arginine residues that interact with the phosphate group of the substrate. The strict stereoselectivity for the D-erythro isomer of IGP is a result of the precise three-dimensional arrangement of these interacting residues within the active site pocket.

Conclusion

The substrate specificity of imidazoleglycerol-phosphate dehydratase is a well-defined characteristic of this enzyme, making it a prime target for the development of specific inhibitors. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important enzyme and to design novel compounds with potential applications in agriculture and medicine. The unique presence of IGPD in plants, fungi, and bacteria, and its absence in animals, continues to make it a highly attractive and selective target.

The Lynchpin of Histidine Synthesis: A Technical Guide to Imidazoleglycerol-Phosphate Dehydratase in Yeast and Bacteria

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Imidazoleglycerol-phosphate dehydratase (IGPD), a crucial enzyme in the histidine biosynthesis pathway, represents a significant area of study for both fundamental biological understanding and applied therapeutic development. This guide provides an in-depth technical exploration of IGPD function in two key model organism groups: yeast (Saccharomyces cerevisiae) and bacteria (e.g., Escherichia coli, Mycobacterium tuberculosis). We will dissect the enzyme's catalytic mechanism, compare its structural and kinetic properties across these domains of life, and explore its validated status as a target for novel antimicrobial and herbicidal agents. This document is intended to serve as a comprehensive resource, integrating established knowledge with actionable experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Central Role of IGPD in Histidine Biosynthesis

Histidine is an essential amino acid for many organisms, and its de novo biosynthesis is a fundamental metabolic pathway present in bacteria, archaea, fungi, and plants, but notably absent in mammals.[1][2] This metabolic divergence makes the enzymes within this pathway attractive targets for the development of selective inhibitors, such as herbicides and antimicrobial drugs.[2][3] The histidine biosynthesis pathway is a ten-step process that converts phosphoribosyl pyrophosphate (PRPP) into L-histidine.[4]

Imidazoleglycerol-phosphate dehydratase (IGPD), encoded by the HIS3 gene in Saccharomyces cerevisiae and the hisB gene in Escherichia coli, catalyzes the sixth step in this pathway.[5][6] This critical step involves the dehydration of D-erythro-imidazoleglycerol-phosphate (IGP) to form imidazoleacetol-phosphate (IAP).[2][3] The reaction is mechanistically intriguing as it involves the removal of a non-acidic proton, a challenging catalytic feat.[1]

Catalytic Function and Mechanism

IGPD is a metalloenzyme, typically requiring divalent manganese ions (Mn²⁺) for its catalytic activity.[3][7] The catalytic cycle is a sophisticated process that hinges on the coordination chemistry of a dimanganese cluster within the active site. High-resolution crystal structures have revealed that substrate binding triggers a change in the coordination state of one of the Mn(II) ions, which is crucial for priming the active site for catalysis.[8][9] This conformational change facilitates the formation of a high-energy imidazolate intermediate, which then collapses to the product.[8][9][10]

The proposed catalytic mechanism can be summarized as follows:

-

Binding of the substrate, imidazoleglycerol-phosphate (IGP), to the dimanganese cluster in the active site.

-

A switch in the coordination of one Mn(II) ion from six-coordinate to five-coordinate.[8][9]

-

Formation of a high-energy imidazolate intermediate.[8][9][10]

-

Collapse of the intermediate to yield the product, imidazoleacetol-phosphate (IAP), and a water molecule.

Caption: Proposed catalytic cycle of Imidazoleglycerol-Phosphate Dehydratase.

Comparative Analysis: Yeast vs. Bacterial Imidazoleglycerol-Phosphate Dehydratase

While the core catalytic function of IGPD is conserved, there are notable differences between the yeast and bacterial enzymes in terms of their structure, genetics, and regulation.

Structural Organization

Both yeast and bacterial IGPDs assemble into a large, complex quaternary structure, typically a 24-mer.[1][7] This complex is formed from trimers of the IGPD protein.[7] In the absence of the essential manganese ions, the enzyme exists as an inactive trimer.[1] The binding of Mn²⁺ induces the aggregation of these trimers into the catalytically active 24-mer.[1][7]

A key structural difference lies in the genetic organization of the hisB gene in some bacteria, such as E. coli. In these organisms, hisB encodes a bifunctional protein that contains both the IGPD and a histidinol-phosphatase domain.[6][11] In contrast, the yeast HIS3 gene encodes a monofunctional IGPD.[11]

| Feature | Yeast (Saccharomyces cerevisiae) | Bacteria (Escherichia coli) |

| Gene | HIS3[5] | hisB[6] |

| Functionality | Monofunctional[11] | Bifunctional (IGPD and histidinol-phosphatase)[6][11] |

| Quaternary Structure | 24-mer[1] | 24-mer |

| Metal Cofactor | Mn²⁺[7] | Mn²⁺ |

Table 1: Comparison of key features of IGPD in yeast and E. coli.

Kinetic Parameters

The kinetic properties of IGPD have been characterized in both yeast and some bacteria. The Michaelis constant (Kₘ) for the substrate IGP and the catalytic rate constant (kcat) provide insights into the enzyme's efficiency.

| Organism | Kₘ for IGP (mM) | kcat (s⁻¹) | Reference |

| Saccharomyces cerevisiae | 0.10 ± 0.02 | 32 | [12][13] |

| Mycobacterium tuberculosis | - | 1400 | [3] |

Genetic Regulation

The expression of the genes encoding IGPD is tightly regulated in both yeast and bacteria to ensure an adequate supply of histidine without wasteful overproduction.

In Saccharomyces cerevisiae, the HIS3 gene is regulated by a mechanism known as general amino acid control.[13] This system, orchestrated by the transcription factor Gcn4p, induces the expression of amino acid biosynthetic genes, including HIS3, in response to amino acid starvation.[13]

In bacteria, the regulation of the his operon, which includes the hisB gene, is more varied. In E. coli and other proteobacteria, a primary mechanism is transcriptional attenuation.[10][14] This involves a leader peptide sequence upstream of the structural genes that is rich in histidine codons. The rate of translation of this leader peptide, which is dependent on the availability of charged tRNA-His, determines whether the full-length mRNA is transcribed.[10][14] In other bacteria, such as some Firmicutes, regulation can be mediated by a transcriptional repressor protein called HisR or through T-box riboswitches.[8][9][10]

IGPD as a Therapeutic Target

The absence of the histidine biosynthesis pathway in mammals makes IGPD an attractive and validated target for the development of non-toxic herbicides and novel antimicrobial agents.[2][3] Inhibition of IGPD leads to histidine starvation and ultimately cell death in susceptible organisms.

Known Inhibitors

Several classes of IGPD inhibitors have been identified and characterized. The most well-known is 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of IGPD.[11][15] 3-AT is widely used as a research tool, particularly in yeast genetics, to select for cells with high levels of HIS3 expression.[15] Other potent inhibitors include triazole phosphonates and carboxamido phosphonates.[1]

| Inhibitor | Type of Inhibition | Target Organisms | Reference |

| 3-Amino-1,2,4-triazole (3-AT) | Competitive | Yeast, Plants | [11][15] |

| Triazole Phosphonates | Competitive | Plants | [1] |

| Carboxamido Phosphonates | Competitive | Plants | [1] |

Table 3: Prominent inhibitors of Imidazoleglycerol-Phosphate Dehydratase.

References

- 1. The hisB463 Mutation and Expression of a Eukaryotic Protein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 3. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]

- 4. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EMDB-63590: Imidazole glycerol phosphate dehydratase from Mycobacterium tuber... - Yorodumi [pdbj.org]

- 6. hisB - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptional regulation of histidine biosynthesis genes in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evolution of transcriptional regulation of histidine metabolism in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. itas2019.iitp.ru [itas2019.iitp.ru]

- 11. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]

- 12. Purification and characterization of the imidazoleglycerol-phosphate dehydratase of Saccharomyces cerevisiae from recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification and characterization of the imidazoleglycerol-phosphate dehydratase of Saccharomyces cerevisiae from recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Structure and mechanism of imidazoleglycerol-phosphate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

Metal Ion Requirement for Imidazoleglycerol-Phosphate Dehydratase (IGPD) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoleglycerol-phosphate dehydratase (IGPD, EC 4.2.1.19) is a crucial metalloenzyme in the histidine biosynthesis pathway, found in bacteria, archaea, fungi, and plants, but notably absent in mammals. This exclusivity makes it an attractive target for the development of novel herbicides and antimicrobial agents. The catalytic activity and structural integrity of IGPD are critically dependent on the presence of divalent metal ions. This technical guide provides an in-depth overview of the metal ion requirements for IGPD activity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical processes.

Introduction to Imidazoleglycerol-Phosphate Dehydratase

IGPD catalyzes the sixth step in the histidine biosynthesis pathway: the dehydration of D-erythro-imidazoleglycerol-phosphate (IGP) to 3-(imidazol-4-yl)-2-oxopropyl phosphate (IAP).[1][2] This reaction is of significant biochemical interest as it involves the removal of a non-acidic hydrogen atom.[3][4] The enzyme exists as an inactive trimer in the absence of metal ions and assembles into a large, catalytically active 24-mer upon the addition of specific divalent cations.[3][4][5]

The active site of IGPD contains a novel dimanganese (Mn(II)) cluster, which is essential for both the assembly of the active oligomer and for the catalytic mechanism.[3][6] This dependence on a specific metal cofactor for both structure and function underscores the importance of understanding the metal ion requirements for this enzyme, particularly in the context of inhibitor design and drug development.

The Pivotal Role of Divalent Metal Ions in IGPD Function

The function of IGPD is intricately linked to the presence of divalent metal ions, with manganese (Mn²⁺) being the key physiological cofactor.

Manganese (Mn²⁺): The Essential Cofactor

Numerous studies across a range of organisms have unequivocally identified Mn²⁺ as the essential metal ion for IGPD activity.[4][7][8] Mn²⁺ fulfills two critical roles:

-

Structural Role: In the absence of metal ions, IGPD exists as an inactive trimer. The addition of Mn²⁺ induces the oligomerization of these trimers into a catalytically active 24-mer spherical particle.[3][4][5] This structural rearrangement is a prerequisite for the formation of the active site.

-

Catalytic Role: The active site of IGPD contains a binuclear manganese center, where two Mn²⁺ ions are coordinated by histidine and glutamate residues from adjacent subunits of the 24-mer.[3][6] This di-manganese cluster is directly involved in the binding of the substrate, IGP, and in facilitating the dehydration reaction.[3][6] Structural studies have revealed that substrate binding triggers a change in the coordination state of one of the Mn²⁺ ions, a switch that is critical for catalysis.[8][9]

Substitution with Other Divalent Cations

While Mn²⁺ is the primary and most effective metal cofactor, other divalent cations have been shown to induce the reassembly of the active 24-mer from inactive trimers. These include Co²⁺, Cd²⁺, Ni²⁺, Fe²⁺, and Zn²⁺.[1][2] However, the catalytic competence of the enzyme when activated by these other metal ions is not as well characterized as with Mn²⁺. The available data suggests that while these ions can promote the necessary structural changes, they may not be as efficient in facilitating the catalytic reaction.

Quantitative Analysis of Metal Ion Dependency

The following table summarizes the available quantitative data on the effects of different metal ions on IGPD activity. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

| Metal Ion | Organism/Enzyme Source | Effect on Activity | Km (IGP) | kcat | Reference |

| Mn²⁺ | Wheat | Required for maximal activity | 0.36 mM | - | [7] |

| Mn²⁺ | Arabidopsis thaliana | Essential for activity | - | - | [3][6] |

| Mn²⁺ | Mycobacterium tuberculosis | - | - | 1400 s⁻¹ | [10][11] |

| Co²⁺ | General | Can reassemble the enzyme | - | - | [1][2] |

| Cd²⁺ | General | Can reassemble the enzyme | - | - | [1][2] |

| Ni²⁺ | General | Can reassemble the enzyme | - | - | [1][2] |

| Fe²⁺ | General | Can reassemble the enzyme | - | - | [1][2] |

| Zn²⁺ | General | Can reassemble the enzyme | - | - | [1][2] |

Data on the specific activity or kinetic parameters with divalent cations other than Mn²⁺ is sparse in the reviewed literature, primarily indicating their role in enzyme assembly.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of IGPD's metal ion requirements.

Purification of Recombinant Imidazoleglycerol-Phosphate Dehydratase

A common method for obtaining pure IGPD for biochemical and structural studies is through the expression of a recombinant, His-tagged protein in Escherichia coli, followed by immobilized metal affinity chromatography (IMAC).

Protocol:

-

Expression:

-

Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the IGPD gene fused to a hexahistidine (His₆) tag.

-

Grow the transformed cells in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol) supplemented with a protease inhibitor cocktail.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged IGPD from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.

-

Concentrate the protein, determine the concentration (e.g., by measuring absorbance at 280 nm), and store at -80°C.

-

Imidazoleglycerol-Phosphate Dehydratase Activity Assay

The activity of IGPD can be determined by measuring the formation of its product, imidazole acetol phosphate (IAP), which can be subsequently hydrolyzed to imidazole acetol and inorganic phosphate.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Bis-Tris propane-HCl buffer (pH 6.7)

-

1 mM MnCl₂ (or other metal chloride to be tested)

-

100 mM 2-mercaptoethanol

-

1 mM Imidazoleglycerol-phosphate (IGP)

-

-

The total volume is typically 0.25 mL.

-

-

Enzyme Addition and Incubation:

-

Add a known amount of purified IGPD enzyme (e.g., 2-5 milliunits) to the reaction mixture to initiate the reaction.

-

Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

-

-

Stopping the Reaction and Product Detection:

-

The reaction can be stopped by adding a strong acid (e.g., trichloroacetic acid).

-

The product, IAP, can be hydrolyzed to imidazole acetol by heating in an acidic environment.

-

Imidazole acetol can then be quantified. A common method involves a colorimetric assay where imidazole acetol is reacted with a specific reagent (e.g., in the presence of a strong base) to produce a colored compound that can be measured spectrophotometrically.

-

-

Calculation of Activity:

-

The rate of product formation is used to calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per milligram of enzyme.

-

Visualizing Key Pathways and Processes

Histidine Biosynthesis Pathway

Caption: Overview of the histidine biosynthesis pathway, highlighting the role of IGPD.

Role of Mn²⁺ in IGPD Catalysis

Caption: The central role of the di-manganese cluster in IGPD catalysis.

Experimental Workflow for IGPD Analysis

Caption: A typical experimental workflow for the production and analysis of IGPD.

Conclusion

The activity of imidazoleglycerol-phosphate dehydratase is unequivocally dependent on the presence of divalent metal ions, with Mn²⁺ serving as the essential cofactor for both the structural assembly of the active 24-mer and for catalysis. The di-manganese cluster at the active site is a key feature of this enzyme and represents a critical target for the design of specific inhibitors. While other divalent cations can induce the oligomerization of the enzyme, their role in catalysis appears to be limited. Further research into the kinetic effects of these other metal ions could provide deeper insights into the precise coordination chemistry required for the unique dehydration reaction catalyzed by IGPD. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on this promising therapeutic and herbicidal target.

References

- 1. bio-rad.com [bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Crystal Structures Reveal that the Reaction Mechanism of Imidazoleglycerol-Phosphate Dehydratase Is Controlled by Switching Mn(II) Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. mybiosource.com [mybiosource.com]

- 10. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]

- 11. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

D-erythro-Imidazoleglycerol Phosphate Monohydrate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-erythro-Imidazoleglycerol Phosphate (IGP) Monohydrate, a key intermediate in the histidine biosynthesis pathway. This document consolidates essential chemical data, its biochemical role, and a detailed experimental protocol for the enzymatic assay of imidazoleglycerol-phosphate dehydratase (IGPD), the enzyme that catalyzes its conversion.

Core Data Presentation

The following table summarizes the key quantitative data for D-erythro-Imidazoleglycerol Phosphate Monohydrate.

| Property | Value | Source(s) |

| CAS Number | 210241-69-3 | [1] |

| Molecular Weight | 256.15 g/mol | [1] |

| Molecular Formula | C₆H₁₁N₂O₆P·H₂O | [1] |

Biochemical Context: The Histidine Biosynthesis Pathway

D-erythro-Imidazoleglycerol Phosphate is a crucial substrate in the sixth step of the de novo histidine biosynthesis pathway, which is essential in prokaryotes, lower eukaryotes, and plants, but absent in mammals. This makes the enzymes in this pathway, particularly imidazoleglycerol-phosphate dehydratase (IGPD), attractive targets for the development of novel herbicides and antimicrobial agents.

In this pathway, IGPD catalyzes the dehydration of D-erythro-Imidazoleglycerol Phosphate to produce Imidazoleacetol Phosphate (IAP). This reaction is a key step in the formation of the imidazole ring of histidine.

Experimental Protocols

The following is a detailed methodology for a continuous spectrophotometric assay of imidazoleglycerol-phosphate dehydratase (IGPD) activity, adapted from established principles in enzymology. This assay monitors the formation of imidazoleacetol phosphate, which has a higher molar absorptivity at specific UV wavelengths than the substrate, D-erythro-imidazoleglycerol phosphate.

Principle

The enzymatic dehydration of D-erythro-imidazoleglycerol phosphate to imidazoleacetol phosphate by IGPD results in the formation of a product with an increased absorbance at 280 nm. The rate of increase in absorbance is directly proportional to the enzyme activity under substrate-saturating conditions.

Materials and Reagents

-

This compound (IGP) : Substrate

-

Imidazoleglycerol-phosphate dehydratase (IGPD) : Purified enzyme preparation

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Manganese Chloride (MnCl₂) (1 mM): As a cofactor for the enzyme

-

UV-transparent cuvettes (1 cm path length)

-

Spectrophotometer capable of reading at 280 nm

Assay Procedure

-

Preparation of Reagents:

-

Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

-

Prepare a 10 mM stock solution of this compound in the Tris-HCl buffer.

-

Prepare a 10 mM stock solution of MnCl₂ in distilled water.

-

Dilute the purified IGPD enzyme preparation to a suitable concentration (e.g., 0.1 - 1.0 µg/mL) in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

-

-

Assay Mixture Preparation:

-

In a 1 mL UV-transparent cuvette, prepare the following reaction mixture:

-

880 µL of 50 mM Tris-HCl buffer (pH 7.5)

-

10 µL of 10 mM MnCl₂ solution (final concentration: 0.1 mM)

-

100 µL of 10 mM this compound solution (final concentration: 1 mM)

-

-

-

Enzymatic Reaction and Measurement:

-

Equilibrate the cuvette containing the assay mixture in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the diluted IGPD enzyme solution to the cuvette.

-

Immediately mix the contents of the cuvette by gentle inversion.

-

Monitor the increase in absorbance at 280 nm for 5-10 minutes, recording the absorbance at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Plot the absorbance at 280 nm against time.

-

Determine the initial linear rate of the reaction (ΔA₂₈₀/min).

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔA₂₈₀/min) / (Δε) * (V_total / V_enzyme)

-

Where:

-

ΔA₂₈₀/min is the initial rate of absorbance change.

-

Δε is the change in the molar extinction coefficient between the product and substrate at 280 nm. This value needs to be determined experimentally or obtained from the literature for the specific reaction conditions.

-

V_total is the total volume of the assay mixture (in mL).

-

V_enzyme is the volume of the enzyme solution added (in mL).

-

-

-

Workflow for the Spectrophotometric Assay

References

The Ten-Step Symphony of Life: A Technical Guide to L-Histidine Biosynthesis from Phosphoribosyl Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of L-histidine, an essential amino acid, is a fundamental and energetically expensive metabolic pathway found in bacteria, archaea, fungi, and plants, but notably absent in mammals.[1] This ten-step enzymatic cascade, originating from 5-phosphoribosyl-α-D-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP), represents a masterpiece of metabolic engineering and a compelling target for the development of novel antimicrobial agents and herbicides. This in-depth technical guide provides a comprehensive exploration of the L-histidine biosynthesis pathway, delving into the intricate catalytic mechanisms of its constituent enzymes, the logic behind experimental approaches to its study, and detailed protocols for the purification and characterization of key enzymatic players. Our focus is to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and potentially exploit this vital pathway.

Introduction: The Significance of the Histidine Pathway

The imidazole side chain of histidine endows it with unique catalytic and coordinating properties, making it a crucial component of numerous proteins and a key player in various biological processes. The de novo synthesis of this complex amino acid is a testament to the efficiency and elegance of cellular metabolism. The pathway is tightly regulated at both the genetic and enzymatic levels to prevent the wasteful expenditure of cellular resources.[2][3] The absence of this pathway in humans makes its enzymes attractive targets for the development of selective inhibitors with potential therapeutic applications.[1] Understanding the intricacies of each enzymatic step is paramount for the rational design of such inhibitors.

The Enzymatic Cascade: A Step-by-Step Mechanistic Journey

The biosynthesis of L-histidine from PRPP is a linear pathway involving ten enzymatic reactions catalyzed by eight enzymes in organisms like Escherichia coli and Salmonella typhimurium.[4] Several of these enzymes are bifunctional, showcasing the evolutionary pressure for metabolic efficiency.[2]

The Overture: Commitment to the Pathway

The first committed step is the condensation of ATP and PRPP, a reaction that dictates the flux through the entire pathway.

-

Enzyme: ATP Phosphoribosyltransferase (HisG)[4]

-

Reaction: The nucleophilic attack of the N1 of the adenine ring of ATP on the C1 of PRPP, leading to the formation of N'-(5'-phosphoribosyl)-ATP (PRATP) and pyrophosphate (PPi).[3][5] This reaction is a key regulatory point, subject to feedback inhibition by the final product, L-histidine.[3]

The Unfolding Melody: A Series of Transformations

The subsequent steps involve a series of intricate chemical transformations, including pyrophosphohydrolysis, ring opening, isomerization, and the formation of the imidazole ring.

-

Step 2 & 3: The Bifunctional HisIE. In many bacteria, a single protein, HisIE, catalyzes the next two steps.[6]

-

Enzyme (Step 2): Phosphoribosyl-ATP pyrophosphohydrolase (HisE activity)

-

Reaction: The hydrolysis of PRATP to phosphoribosyl-AMP (PRAMP) and pyrophosphate.

-

Enzyme (Step 3): Phosphoribosyl-AMP cyclohydrolase (HisI activity)

-

Reaction: The hydrolytic opening of the adenine ring of PRAMP to form N'-(5'-phosphoribosyl-formimino)-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR).

-

-

Step 4: Isomerization.

-

Enzyme: ProFAR isomerase (HisA)

-

Reaction: The isomerization of ProFAR to N'-(5'-phosphoribulosyl-formimino)-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR).

-

-

Step 5 & 6: The Crucial Imidazole Ring Formation. This critical step is catalyzed by a heterodimeric enzyme complex, Imidazoleglycerol-phosphate synthase (HisH and HisF).[4]

-

Enzyme (Step 5): Glutamine amidotransferase (HisH subunit)

-

Reaction: The hydrolysis of glutamine to glutamate and ammonia. The ammonia is then channeled to the HisF subunit.

-

Enzyme (Step 6): Cyclase (HisF subunit)

-

Reaction: The cyclization of PRFAR using the ammonia provided by HisH to form D-erythro-imidazole-glycerol-phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), the latter being a precursor in purine biosynthesis.[7]

-

The Crescendo: Building the Histidinol Backbone

The pathway continues with dehydration, transamination, and dephosphorylation to form L-histidinol.

-

Step 7: Dehydration.

-

Enzyme: Imidazoleglycerol-phosphate dehydratase (HisB)[3]

-

Reaction: The dehydration of IGP to imidazole-acetol-phosphate (IAP).

-

-

Step 8: Transamination.

-

Step 9: Dephosphorylation.

-

Enzyme: Histidinol-phosphate phosphatase (HisN)

-

Reaction: The dephosphorylation of HOLP to L-histidinol.

-

The Finale: Oxidation to L-Histidine

The final two steps are catalyzed by a single bifunctional enzyme.

-

Step 10 & 11: Oxidation.

-

Enzyme: Histidinol dehydrogenase (HisD)[4]

-

Reaction: The two-step NAD+-dependent oxidation of L-histidinol to L-histidinal and then to the final product, L-histidine.

-

Visualizing the Pathway: A Graphviz Representation

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. researchgate.net [researchgate.net]

- 3. ATP phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 4. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP Phosphoribosyl Transferase - Proteopedia, life in 3D [proteopedia.org]

- 6. Structural analysis of Shigella flexneri bi-functional enzyme HisIE in histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterologous protein expression in E. coli [protocols.io]

- 8. Histidinol-phosphate transaminase - Wikipedia [en.wikipedia.org]

The Structural Biology of Imidazoleglycerol-Phosphate Dehydratase: A Technical Guide for Researchers

Imidazoleglycerol-phosphate dehydratase (IGPD), classified as a hydro-lyase (EC 4.2.1.19), is a crucial enzyme that catalyzes the sixth step in the de novo biosynthesis of histidine. This pathway is essential for plants, bacteria, fungi, and archaea, but absent in mammals, making IGPD an attractive and validated target for the development of novel herbicides and potential antimicrobial agents.[1][2][3][4][5][6][7][8][9] The enzyme facilitates the dehydration of D-erythro-imidazoleglycerol-phosphate (IGP) to form imidazoleacetol-phosphate (IAP).[2][5][6] This reaction is of significant biochemical interest as it involves the unusual removal of a non-acidic hydrogen atom.[1]

This technical guide provides a comprehensive overview of the structural biology of IGPD, focusing on its complex architecture, catalytic mechanism, inhibition, and the experimental methodologies used to elucidate these features.

Quaternary and Tertiary Structure: A Tale of Assembly and Duplication

The functional form of IGPD is a highly complex, catalytically active 24-mer.[1][2][7][8][10][11][12][13] This large assembly exhibits a sophisticated 432 point-group (octahedral) symmetry.[2][10][11][14] Structural studies have revealed that this 24-mer is formed through the metal-ion-induced aggregation of inactive trimeric precursors.[1][4][10][11][13] In the absence of divalent metal ions like Manganese (Mn²⁺), IGPD exists as a stable but inactive trimer. The addition of Mn²⁺ triggers the assembly into the active 24-meric state, highlighting the critical role of metal ions in both the structure and function of the enzyme.[1][4][10][11][13]

The monomeric subunit of IGPD possesses a novel fold, which is the result of an apparent gene duplication event.[1][4] This fold consists of an internal repeat of a 95-residue α/β half-domain, which is also observed in the GHMP kinase superfamily.[1] The overall tertiary structure of a single protomer can be described as a four-helix bundle sandwiched between two four-stranded mixed β-sheets.[5][6][14]

The Active Site: A Trinuclear Metal Center

The catalytic heart of IGPD lies at the interface of three separate protomers within the 24-mer assembly, meaning that oligomerization is essential for function.[7][8][14] A key feature of the active site is a novel dimanganese (Mn²⁺) cluster, which is indispensable for catalysis.[10][15]

In the apoenzyme (metal-free) state, the sites are primed for metal binding. In the holoenzyme, the two Mn²⁺ ions (Mn1 and Mn2) are each octahedrally coordinated by a combination of three histidine residues, a glutamate residue from an adjacent chain, and two water molecules.[15] Two distinct, conserved histidine-rich motifs within the protein sequence are crucial for coordinating these metal ions and are involved in the aggregation of trimers.[1]

The Catalytic Mechanism: A Metal-Mediated Dehydration

The dehydration of IGP to IAP is a chemically challenging reaction. Structural and mechanistic studies, particularly high-resolution crystallography of enzyme-substrate complexes, have provided significant insights into how IGPD orchestrates this transformation.[15]

The proposed mechanism involves the following key steps:

-

Substrate Binding: The IGP substrate binds to the active site, with its imidazole ring firmly positioned between the two Mn²⁺ ions.[14] The phosphate group of the substrate interacts with key residues from three different subunits, including Arg99, Arg121, Glu21, Lys184, and Glu180, underscoring the necessity of the complex quaternary structure.[14]

-

Coordination Switch: The binding of the neutral imidazole ring of the substrate displaces a water molecule from one of the manganese ions (Mn2), causing its coordination state to switch from a six-coordinate to a five-coordinate species.[15]

-

Intermediate Formation: This coordination change is critical as it primes the active site, facilitating the formation of a high-energy imidazolate intermediate.[15] This is followed by the formation of a proposed diazafulvene intermediate.[10][11]

-

Dehydration and Product Release: The intermediate subsequently collapses, leading to the elimination of a water molecule and the formation of the product, IAP, which is then released from the active site.

Inhibition of IGPD for Drug and Herbicide Development

The absence of the histidine biosynthesis pathway in mammals makes IGPD an ideal target for selective herbicides and antimicrobials.[1][3][9][16][17] Several classes of inhibitors have been identified and characterized.

-

Triazoles: 3-Amino-1,2,4-triazole (3-AT, or Amitrole) is a well-known competitive inhibitor of IGPD.[7][8][18] Structural studies confirm that it binds directly in the active-site pocket.[7][8]

-

Triazole Phosphonates: This class of compounds, including IRL 1695, IRL 1803, and IRL 1856, are highly potent competitive inhibitors with Ki values in the nanomolar range.[16][17] Their design was based on the structure of the substrate, IGP.[16][17]

-

Pyrrole Aldehydes: Identified through 3-D database searching using pharmacophore models, this class represents another novel scaffold for IGPD inhibition.[3]

The development of these inhibitors demonstrates that the specific inhibition of IGPD is lethal to plants and highlights the power of a structure-guided approach to designing potent and selective enzyme inhibitors.[16][17]

Data Presentation

Table 1: Structural Determination Data for Imidazoleglycerol-Phosphate Dehydratase

| PDB Code | Organism | Resolution (Å) | Method | Key Features |

| 2F1D | Arabidopsis thaliana | 3.0 | X-ray Diffraction | Structure of the 24-mer with a dimanganese cluster.[10] |

| 1RHY | Filobasidiella neoformans | 2.3 | X-ray Diffraction | Metal-free trimeric structure revealing a novel fold from gene duplication.[1] |

| 6YJH | Mycobacterium tuberculosis | 1.61 | X-ray Diffraction | High-resolution crystal structure of the apoenzyme.[19] |

| 9M2Q | Mycobacterium tuberculosis | 2.8 | Cryo-EM | 24-mer complex with the inhibitor 3-amino-1,2,4-triazole (ATZ).[8] |

| 9M2P | Mycobacterium tuberculosis | 2.2 | Cryo-EM | High-resolution structure of the apo 24-mer assembly.[7][20] |

| 9M2R | Mycobacterium tuberculosis | 3.1 | Cryo-EM | Structure of the apo 24-mer assembly.[7][20] |

| - | Medicago truncatula | 2.2 | Cryo-EM | High-resolution structure in complex with an inactive IGP diastereoisomer.[5][6] |

Table 2: Inhibition Data for Imidazoleglycerol-Phosphate Dehydratase

| Inhibitor | Organism/Enzyme Source | Ki Value (nM) | Inhibition Type |

| IRL 1695 | Wheat Germ | 40 ± 6.5 | Competitive |

| IRL 1803 | Wheat Germ | 10 ± 1.6 | Competitive |

| IRL 1856 | Wheat Germ | 8.5 ± 1.4 | Competitive |

| 3-Amino-1,2,4-triazole (3-AT) | Mycobacterium tuberculosis | - | Competitive |

Data for IRL inhibitors sourced from Mori et al. (1995) as cited in references[16] and[17]. Inhibition type for 3-AT is described in reference[14].

Experimental Protocols

Recombinant Expression and Purification of IGPD

A common method for obtaining large quantities of IGPD for structural and functional studies involves recombinant expression in Escherichia coli.[2][11]

-

Cloning: The gene encoding IGPD (e.g., HISN5 from A. thaliana or hisB from M. tuberculosis) is cloned into a suitable E. coli expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD₆₀₀ ~0.6-0.8) at 37°C. Protein expression is then induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are grown for a further period at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase, and protease inhibitors. Lysis is typically achieved by sonication or high-pressure homogenization.

-

Purification: The soluble lysate is clarified by ultracentrifugation.

-

Affinity Chromatography: If the protein is tagged (e.g., His-tag), the supernatant is loaded onto a Ni-NTA affinity column. The protein is eluted using a gradient of imidazole.[21]

-

Size-Exclusion Chromatography (SEC): The partially purified protein is further purified using SEC to separate the IGPD oligomers from remaining contaminants and aggregates.[5] The purity is assessed by SDS-PAGE, which should show a single band corresponding to the monomer molecular weight (~22-29 kDa).[18]

-

Crystallization and X-ray Data Collection

-

Crystallization: Purified IGPD is concentrated to 5-10 mg/mL. Crystallization is typically performed using the hanging-drop or sitting-drop vapor diffusion method.[13] Crucially, the presence of Mn²⁺ ions is required in the crystallization buffer to promote the formation of the active 24-mer, which is the form that crystallizes.[2][11] Pyramidal crystals have been observed to grow over several days.[2][11]

-

Data Collection: A single crystal is mounted in a cryo-loop and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[11] The data are then processed using software like DENZO/SCALEPACK to determine the space group and unit-cell parameters and to integrate the reflection intensities.[11]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful complementary technique to X-ray crystallography, particularly for large, complex assemblies like the IGPD 24-mer, as it allows for structural determination in a near-native state.[7][20]

-

Sample Preparation: A small volume (2-3 µL) of the purified, assembled IGPD 24-mer solution is applied to a glow-discharged EM grid. The grid is blotted to create a thin film and then plunge-frozen in liquid ethane.

-

Data Acquisition: The frozen grid is loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of images (micrographs) are automatically collected.

-

Image Processing:

-

Particle Picking: Individual particle projections are selected from the micrographs.

-

2D Classification: The particles are grouped into classes to remove noise and select for high-quality projections.

-

3D Reconstruction: An initial 3D model is generated and refined against the 2D class averages to produce a high-resolution 3D density map.

-

Model Building: An atomic model of IGPD is built into the cryo-EM density map and refined.

-

Enzyme Activity Assay

Several methods can be used to determine the kinetic parameters of IGPD.

-

Isothermal Titration Calorimetry (ITC): A newer approach that directly measures the heat released during the enzymatic reaction. This continuous assay allows for the determination of kinetic parameters without the need for coupled assays or specific chromophores.[5]

-

Spectrophotometric Assay (Coupled): A continuous assay can be developed by coupling the IAP product to another reaction that results in a change in absorbance.

-

Phosphate Release Assay: A discontinuous assay can measure the release of inorganic phosphate if the substrate IGP is subsequently acted upon by a phosphatase. The amount of phosphate released over time can be quantified using a colorimetric method, such as the malachite green assay.

Visualizations

Histidine Biosynthesis Pathway

Caption: The role of IGPD (hisB) in the multi-step histidine biosynthesis pathway.

IGPD Catalytic Mechanism Workflow

Caption: Proposed catalytic cycle of IGPD showing key metal coordination changes.

Structural Biology Experimental Workflow

Caption: Workflow for determining the 3D structure of IGPD via X-ray or Cryo-EM.

References

- 1. Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IGPD - Creative Enzymes [creative-enzymes.com]

- 5. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]

- 6. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structures of Mycobacterium tuberculosis imidazole glycerol phosphate dehydratase in the apo state and in the presence of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure and mechanism of imidazoleglycerol-phosphate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides | Weed Science | Cambridge Core [cambridge.org]

- 17. Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides | Weed Science | Cambridge Core [cambridge.org]